molecular formula C20H20O2 B11093967 Phenyl 7-phenylbicyclo[3.1.1]heptane-6-carboxylate

Phenyl 7-phenylbicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B11093967
M. Wt: 292.4 g/mol
InChI Key: ISDQMZMQSOAYDD-UHFFFAOYSA-N
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Description

Phenyl 7-phenylbicyclo[311]heptane-6-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 7-phenylbicyclo[3.1.1]heptane-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Phenyl 7-phenylbicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.

    Substitution: Reagents like halogens (e.g., Cl_2, Br_2) and nucleophiles (e.g., NH_3, OH^-) are typical in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Phenyl 7-phenylbicyclo[3.1.1]heptane-6-carboxylate has several applications in scientific research:

    Organic Chemistry: It serves as a model compound for studying the reactivity and stability of bicyclic systems.

    Medicinal Chemistry:

    Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism by which phenyl 7-phenylbicyclo[3.1.1]heptane-6-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure may allow for specific binding interactions, influencing biological pathways and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 7-phenylbicyclo[3.1.1]heptane-6-carboxylate is unique due to its dual phenyl groups and carboxylate functionality, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H20O2

Molecular Weight

292.4 g/mol

IUPAC Name

phenyl 7-phenylbicyclo[3.1.1]heptane-6-carboxylate

InChI

InChI=1S/C20H20O2/c21-20(22-15-10-5-2-6-11-15)19-16-12-7-13-17(19)18(16)14-8-3-1-4-9-14/h1-6,8-11,16-19H,7,12-13H2

InChI Key

ISDQMZMQSOAYDD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(C1)C2C(=O)OC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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